molecular formula C23H20FN7O3 B2918559 methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate CAS No. 920226-95-5

methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate

Katalognummer: B2918559
CAS-Nummer: 920226-95-5
Molekulargewicht: 461.457
InChI-Schlüssel: XMQGZYDTVHUALV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .

Wissenschaftliche Forschungsanwendungen

Antagonistic Activities Against 5-HT2 Receptors

Research by Watanabe et al. (1992) has identified bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibiting potent 5-HT2 antagonist activity, suggesting their potential in developing treatments for disorders mediated by the 5-HT2 receptor. These findings highlight the relevance of specific structural components, such as the triazolo and triazine rings, in enhancing the antagonistic properties against 5-HT2 receptors, potentially contributing to therapeutic strategies for psychiatric and neurological disorders (Watanabe et al., 1992).

Antimicrobial Activities

Derivatives synthesized from triazole compounds, as reported by Bektaş et al. (2007), have been found to possess significant antimicrobial activities. This study underscores the potential of such compounds in addressing antibiotic resistance, offering a foundation for the development of new antimicrobial agents. The versatility in the chemical structure of these derivatives enables the exploration of various biological targets, providing insights into the design of drugs with enhanced efficacy and specificity (Bektaş et al., 2007).

Antitumor and Antimicrobial Potential

The work of Riyadh (2011) on enaminones as precursors for creating pyrazoles and pyrimidines with antitumor and antimicrobial activities illuminates the therapeutic potential of these compounds. This research indicates the broad applicability of these chemical frameworks in developing agents with dual antitumor and antimicrobial effects, offering a promising approach to cancer therapy and infection control (Riyadh, 2011).

Antihypertensive Agents

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has indicated their potential as antihypertensive agents. The study by Bayomi et al. (1999) explores the synthesis of compounds with structural similarities to prazosin, demonstrating promising antihypertensive activity. This suggests a pathway for the development of new cardiovascular drugs based on the manipulation of the triazolopyrimidine scaffold, potentially offering alternatives to existing antihypertensive medications (Bayomi et al., 1999).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The study of flumatinib metabolism in chronic myelogenous leukemia patients by Gong et al. (2010) provides critical insights into the metabolic pathways of antineoplastic tyrosine kinase inhibitors in humans. This research identifies the main metabolites of flumatinib, highlighting the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolism. Understanding the metabolic fate of such drugs is crucial for optimizing dosing regimens and minimizing adverse effects, thereby enhancing therapeutic outcomes (Gong et al., 2010).

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, Flubrotizolam is a designer drug and its use is regulated in several countries .

Zukünftige Richtungen

Future research could focus on the synthesis, characterization, and biological activity of “methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate” and similar compounds. This could lead to the development of new therapeutic agents .

Eigenschaften

IUPAC Name

methyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O3/c1-34-23(33)18-5-3-2-4-17(18)22(32)30-12-10-29(11-13-30)20-19-21(26-14-25-20)31(28-27-19)16-8-6-15(24)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQGZYDTVHUALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.